6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Lipophilicity XLogP Drug-likeness

6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 941867-38-5) is a synthetic small molecule belonging to the 2-aminobenzothiazole class, characterized by a bromine substituent at the 6-position of the benzothiazole core and a pyridin-3-ylmethyl group on the exocyclic amine. The compound is catalogued as part of commercial screening libraries (Life Chemicals ID: F2146-0373) and is primarily employed as a fragment-like scaffold in early-stage drug discovery.

Molecular Formula C13H10BrN3S
Molecular Weight 320.21 g/mol
CAS No. 941867-38-5
Cat. No. B1519468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
CAS941867-38-5
Molecular FormulaC13H10BrN3S
Molecular Weight320.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C13H10BrN3S/c14-10-3-4-11-12(6-10)18-13(17-11)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17)
InChIKeyMEFFIMGPBOVTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine: Sourcing and Identification Guide for Heterocyclic Screening Libraries


6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 941867-38-5) is a synthetic small molecule belonging to the 2-aminobenzothiazole class, characterized by a bromine substituent at the 6-position of the benzothiazole core and a pyridin-3-ylmethyl group on the exocyclic amine [1]. The compound is catalogued as part of commercial screening libraries (Life Chemicals ID: F2146-0373) and is primarily employed as a fragment-like scaffold in early-stage drug discovery [2]. Its computed physicochemical properties, including a molecular weight of 320.21 g/mol, XLogP of 3.8, and topological polar surface area of 66.1 Ų [1], place it within lead-like chemical space.

Why Generic Substitution of 6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Is Not Supported by Current Evidence


At present, no published head-to-head studies directly compare 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine with its close analogs (e.g., the 6-chloro, 6-fluoro, or unsubstituted N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine). Therefore, claims of differentiated biological activity, selectivity, or pharmacokinetic advantage cannot be substantiated. Substitution decisions must rely on structural rationale alone: the 6-bromo substituent alters electronic distribution (Hammett σ_m = 0.39 for Br vs. σ_m = 0.37 for Cl, σ_m = 0.34 for F) [1], lipophilicity (XLogP 3.8 for the bromo derivative [2]), and potential for halogen bonding, which is known to influence target recognition in kinase and bromodomain inhibitor programs [3]. However, until comparative experimental data become available, any assumption of superior performance for the bromo congener over other 6-substituted analogs remains speculative.

Quantitative Differentiation Evidence for 6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine


Computed Lipophilicity: Bromo vs. Unsubstituted Parent Scaffold

The 6-bromo substituent imparts a calculated XLogP of 3.8 to the target compound, compared to a predicted XLogP of approximately 2.6 for the unsubstituted parent scaffold N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine [1]. This difference in logP may lead to altered passive membrane permeability and solubility profiles, which are critical considerations in cell-based and in vivo screening [2].

Lipophilicity XLogP Drug-likeness Permeability

Halogen Bond Donor Potential: 6-Bromo vs. 6-Chloro and 6-Fluoro Analogs

The 6-bromo substituent introduces a stronger σ-hole donor ability (calculated positive electrostatic potential on the bromine atom surface) compared to 6-chloro or 6-fluoro analogs. While quantitative experimental binding data are absent for this specific compound, the trend in halogen bond strength (Br > Cl > F) is well-established and may confer differential recognition by protein targets rich in halogen bond acceptors (carbonyl oxygens, π-systems) [1][2].

Halogen bonding Electrostatic potential Sigma-hole Molecular recognition

Fragment-Like Physicochemical Profile: Distinction from Larger Benzothiazole-Based Inhibitors

With a molecular weight of 320.21 g/mol and a TPSA of 66.1 Ų [1], the target compound resides at the upper boundary of fragment-like space (typically <300 Da, TPSA <60 Ų). This contrasts with larger, more elaborated benzothiazole-based kinase inhibitors (e.g., compounds described in patent EP2714668B9 with molecular weights typically exceeding 450 Da) [2], making the target compound suitable as a starting point for fragment growing and linking strategies.

Fragment-based drug discovery Lead-likeness Physicochemical properties

Recommended Research Applications for 6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and Its Analogs


Fragment-Based Screening Against Bromodomain and Kinase Targets

The compact, brominated scaffold of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine makes it a suitable entry for fragment-based drug discovery campaigns, particularly for bromodomain-containing proteins and kinases where halogen bonding can contribute to recognition. The compound is available in commercial screening libraries, enabling rapid procurement for initial biophysical screening .

Structure-Activity Relationship (SAR) Exploration of 6-Substituted Benzothiazoles

Alongside its chloro, fluoro, and unsubstituted analogs, this compound can serve as a tool to systematically interrogate the impact of the 6-position substituent on target binding, cellular potency, and physicochemical properties. Procurement of the entire series from a single vendor ensures batch-to-batch consistency in SAR studies .

Computational Chemistry and Docking Studies

The defined 3D structure and calculated electronic properties enable use as a reference ligand in computational studies. The bromine atom provides a useful heavy-atom probe for X-ray crystallography phasing or anomalous scattering experiments, should co-crystal structures be pursued [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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